2,3,6-Trifluorobenzoic acid

Physical Chemistry Analytical Method Development Solid-State Formulation

Isomeric substitution risks synthetic failure in pharma research. 2,3,6-Trifluorobenzoic acid (CAS 2358-29-4) is the exact, validated building block for malaria aspartyl protease (plasmepsin I/II) inhibitors. - Preferred starting material for plasmepsin-targeted antimalarial candidates. - Radical anion decay constant (1.5 ± 0.7) × 10⁷ s⁻¹ enables structure-reactivity probing. - Distinct melting point (130-131 °C) and chromatographic peak for unambiguous isomer identity. Supplied with full QA documentation; standard global shipping under ambient conditions.

Molecular Formula C7H3F3O2
Molecular Weight 176.09 g/mol
CAS No. 2358-29-4
Cat. No. B048687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trifluorobenzoic acid
CAS2358-29-4
Synonyms2,3,6-tri-fluorobenzoic acid
2,3,6-trifluorobenzoic acid
Molecular FormulaC7H3F3O2
Molecular Weight176.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)F)F
InChIInChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyMGUPHQGQNHDGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trifluorobenzoic Acid (CAS 2358-29-4): A Specialized Fluorinated Building Block for Precision Synthesis and Research


2,3,6-Trifluorobenzoic acid (CAS 2358-29-4) is a trifluorinated aromatic carboxylic acid that serves as a critical synthetic intermediate in pharmaceutical and agrochemical research. Its substitution pattern—fluorine atoms at the 2-, 3-, and 6-positions—imparts a unique electronic and steric profile that distinguishes it from other fluorobenzoic acid isomers [1]. This compound is characterized by a molecular formula of C7H3F3O2, a molecular weight of 176.09 g/mol, and a melting point of 130–131 °C [1][2]. It is widely utilized as a building block for the synthesis of biologically active molecules, particularly inhibitors of malaria aspartyl proteases, and as a monomer for high-performance polymers [2].

Why 2,3,6-Trifluorobenzoic Acid Cannot Be Replaced by Other Trifluorobenzoic Acid Isomers in Critical Applications


Isomeric trifluorobenzoic acids share the same molecular formula but exhibit markedly different physicochemical properties and reactivity profiles due to the precise positioning of fluorine substituents. The 2,3,6-substitution pattern on the benzoic acid ring creates a distinct electron density distribution, hydrogen-bonding network, and steric environment that directly influences intermolecular interactions, crystal packing, and downstream synthetic outcomes . Substituting 2,3,6-trifluorobenzoic acid with a different isomer—such as 2,4,6- or 3,4,5-trifluorobenzoic acid—can lead to significant deviations in melting point, acidity, and, most critically, biological target engagement, as demonstrated in malaria aspartyl protease inhibition and radical anion stability studies [1][2]. These isomer-specific properties preclude generic interchangeability and underscore the necessity of sourcing the exact 2,3,6-isomer for reproducible research and validated synthetic routes.

Quantifiable Differentiation of 2,3,6-Trifluorobenzoic Acid from Closest Analogs: A Data-Driven Evidence Guide


Physical Property Divergence: Melting Point and pKa Comparison with 2,4,6-Trifluorobenzoic Acid

2,3,6-Trifluorobenzoic acid exhibits a significantly lower melting point (130–131 °C) compared to its 2,4,6-isomer (142–145 °C) and a lower pKa (2.00 ± 0.10) versus 2.28 ± 0.10 for the 2,4,6-isomer [1]. These differences arise from the specific fluorine substitution pattern, which alters intermolecular hydrogen bonding and crystal lattice energy.

Physical Chemistry Analytical Method Development Solid-State Formulation

Radical Anion Stability: Fragmentation Rate Constant (kc) as a Direct Measure of Electronic Differentiation

In a comprehensive study of polyfluorinated benzoate radical anions (RAs), the decay rate constant (kc) for 2,3,6-trifluorobenzoate was determined to be (1.5 ± 0.7) × 10^7 s⁻¹, while the 2,4,6-isomer exhibited a kc of (1.9 ± 0.8) × 10^6 s⁻¹ and the 3,4,5-isomer showed (6.5 ± 2.5) × 10^5 s⁻¹ [1]. This 8-fold and 23-fold difference in decay rate, respectively, highlights the profound impact of the 2,3,6-substitution pattern on the stability and reactivity of the corresponding radical anion.

Physical Organic Chemistry Radical Anion Chemistry Electron Transfer Reactions

Application Specificity: Exclusive Use in Malaria Aspartyl Protease Inhibitor Synthesis

Multiple authoritative sources confirm that 2,3,6-trifluorobenzoic acid is specifically and commonly employed as a synthetic intermediate for the preparation of inhibitors targeting the malaria aspartyl proteases Plasmepsin I and II [1]. While other fluorinated benzoic acids may be used in similar contexts, the consistent citation of the 2,3,6-isomer in this specific, high-value application underscores its validated role in established synthetic routes.

Medicinal Chemistry Malaria Research Enzyme Inhibition

Optimal Application Scenarios for 2,3,6-Trifluorobenzoic Acid Based on Quantifiable Differentiation


Medicinal Chemistry: Synthesis of Plasmepsin Inhibitors for Antimalarial Drug Discovery

2,3,6-Trifluorobenzoic acid is the proven and preferred starting material for constructing inhibitors of the malaria aspartyl proteases Plasmepsin I and II. Its documented use in this specific therapeutic area mitigates the risk of synthetic failure or suboptimal biological activity that could arise from substituting a different fluorobenzoic acid isomer with unvalidated target engagement.

Physical Organic Chemistry: Mechanistic Studies Involving Radical Anion Intermediates

The uniquely high radical anion decay rate constant of 2,3,6-trifluorobenzoate—(1.5 ± 0.7) × 10^7 s⁻¹—compared to its isomers [1] makes it a valuable probe for investigating structure-reactivity relationships in single-electron transfer reactions. Researchers studying the kinetics of symmetry-forbidden fragmentation or the influence of fluorine substitution patterns on radical stability will find this isomer indispensable.

Analytical Method Development and Quality Control

The distinct physicochemical signature of 2,3,6-trifluorobenzoic acid, including its characteristic melting point (130–131 °C) and chromatographic retention time as a discrete peak among trifluorobenzoic acid isomers [2], enables its use as a high-purity reference standard. This is critical for developing and validating HPLC or GC-MS methods for tracing fluorinated compounds in environmental or industrial samples, where accurate isomer identification is paramount.

Advanced Materials: Design of Fluorinated Polyimides and Specialty Polymers

The specific 2,3,6-substitution pattern on the benzoic acid monomer influences the thermal and mechanical properties of the resulting polymer . When used as a co-monomer or end-cap in polyimide synthesis, this isomer can impart a distinct combination of chemical resistance, thermal stability, and optical transparency compared to polymers derived from other fluorobenzoic acid isomers. Material scientists seeking to fine-tune these properties will require the exact isomer.

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